4-[2-(3,5-Difluorophenyl)ethyl]piperidine
CAS No.: 789461-70-7
Cat. No.: VC8137063
Molecular Formula: C13H17F2N
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine - 789461-70-7](/images/structure/VC8137063.png)
Specification
CAS No. | 789461-70-7 |
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Molecular Formula | C13H17F2N |
Molecular Weight | 225.28 g/mol |
IUPAC Name | 4-[2-(3,5-difluorophenyl)ethyl]piperidine |
Standard InChI | InChI=1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2 |
Standard InChI Key | KNZSMIUWZWEDSG-UHFFFAOYSA-N |
SMILES | C1CNCCC1CCC2=CC(=CC(=C2)F)F |
Canonical SMILES | C1CNCCC1CCC2=CC(=CC(=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-[2-(3,5-difluorophenyl)ethyl]piperidine, reflects its core structure:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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3,5-Difluorophenyl substituent: A benzene ring with fluorine atoms at the 3rd and 5th positions.
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Ethyl linker: Connects the aromatic ring to the piperidine’s 4th position.
Molecular Formula:
Molecular Weight: 225.28 g/mol (calculated).
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
IUPAC Name | 4-[2-(3,5-Difluorophenyl)ethyl]piperidine |
SMILES | C1CNCCC1CCC2=CC(=CC(=C2)F)F |
Topological Polar SA | ~20 Ų (estimated) |
Lipophilicity (LogP) | ~3.2 (predicted) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-[2-(3,5-difluorophenyl)ethyl]piperidine can be approached via:
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Friedel-Crafts alkylation: Introducing the ethyl-piperidine moiety to 1,3-difluorobenzene.
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Nucleophilic substitution: Reacting 3,5-difluorophenethyl bromide with piperidine.
Step | Reagents/Conditions |
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Ethyl linker formation | 3,5-Difluorophenethyl bromide, KCO, DMF |
Piperidine coupling | Piperidine, reflux in acetonitrile |
Purification | Column chromatography (SiO, hexane/EtOAc) |
Physicochemical Properties
Lipophilicity and Solubility
The 3,5-difluorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration. Predicted properties include:
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LogP: 3.2 (via Crippen’s fragmentation method).
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Aqueous solubility: <1 mg/mL (25°C), necessitating formulation with co-solvents.
Basicity
The piperidine nitrogen () protonates under physiological conditions, influencing pharmacokinetics.
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